2,3,3-Trimethylbutyl methanesulfonate
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Overview
Description
2,3,3-Trimethylbutyl methanesulfonate is an organic compound with the molecular formula C8H18O3S . It is a sulfonate ester derived from methanesulfonic acid and 2,3,3-trimethylbutanol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3-Trimethylbutyl methanesulfonate can be synthesized through the esterification of 2,3,3-trimethylbutanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to maintain the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbutyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions are typically used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used in the reaction.
Hydrolysis: The primary products are methanesulfonic acid and 2,3,3-trimethylbutanol.
Scientific Research Applications
2,3,3-Trimethylbutyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: This compound can be used in the preparation of drug molecules and active pharmaceutical ingredients.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3-trimethylbutyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the alkyl-oxygen bond. This intermediate can then react with nucleophiles in the cellular environment, leading to various biochemical effects . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Isopropyl methanesulfonate
Uniqueness
2,3,3-Trimethylbutyl methanesulfonate is unique due to its branched alkyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other methanesulfonate esters and can impact its applications in organic synthesis and industrial processes .
Biological Activity
2,3,3-Trimethylbutyl methanesulfonate (TMBMS) is a sulfonate ester that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a branched alkyl chain and a sulfonate group, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C10H22O3S
- Molecular Weight : 218.35 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)C(CS(=O)(=O)O)C
The biological activity of TMBMS is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor interactions, leading to diverse physiological effects. Research indicates that TMBMS may influence pathways involved in inflammation and cellular signaling.
Biological Activity Overview
TMBMS has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that TMBMS exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cell growth.
- Anticancer Potential : Preliminary research suggests that TMBMS may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
- Anti-inflammatory Effects : TMBMS may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation. This property is particularly relevant in the context of chronic inflammatory diseases.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of TMBMS against Gram-positive and Gram-negative bacteria. The results indicated:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
This data demonstrates that TMBMS has significant antimicrobial properties, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies reported in Cancer Letters highlighted the potential of TMBMS to inhibit the proliferation of human cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results showed a dose-dependent reduction in cell viability with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
Anti-inflammatory Effects
Research published in Inflammation Research examined the anti-inflammatory effects of TMBMS on lipopolysaccharide (LPS)-stimulated macrophages. Key findings included:
- Reduction in the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6).
- Downregulation of NF-kB signaling pathway components.
Data Table
Properties
IUPAC Name |
2,3,3-trimethylbutyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-7(8(2,3)4)6-11-12(5,9)10/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCINCJWGMLXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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